molecular formula C23H25N3O6S B11299455 2-Methoxy-1-{4-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone

2-Methoxy-1-{4-[2-(3-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone

Cat. No.: B11299455
M. Wt: 471.5 g/mol
InChI Key: YOYUMDPXLNTVOO-UHFFFAOYSA-N
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Description

1-{4-[4-(BENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, methoxyphenyl, oxazole, and piperazine moieties

Preparation Methods

The synthesis of 1-{4-[4-(BENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{4-[4-(BENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[4-(BENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-{4-[4-(BENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE include other piperazine derivatives and oxazole-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 1-{4-[4-(BENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE lies in its combination of benzenesulfonyl, methoxyphenyl, oxazole, and piperazine moieties, which may confer unique properties and activities.

Properties

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

1-[4-[4-(benzenesulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C23H25N3O6S/c1-30-16-20(27)25-11-13-26(14-12-25)23-22(33(28,29)19-9-4-3-5-10-19)24-21(32-23)17-7-6-8-18(15-17)31-2/h3-10,15H,11-14,16H2,1-2H3

InChI Key

YOYUMDPXLNTVOO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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